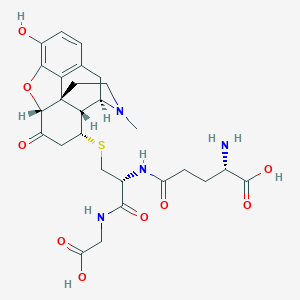

(Glutathion-S-yl)dihydromorphinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Glutathion-S-yl)dihydromorphinone, also known as GSH-M3, is a potent opioid receptor agonist that has been synthesized and studied for its potential use in pain management. This compound is a derivative of morphine and has been shown to have high affinity and selectivity for the mu-opioid receptor.

Applications De Recherche Scientifique

(Glutathion-S-yl)dihydromorphinone has been studied for its potential use in pain management. It has been shown to have high potency and selectivity for the mu-opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids. In addition, (Glutathion-S-yl)dihydromorphinone has been shown to have a longer duration of action compared to morphine, which could potentially reduce the frequency of dosing and the risk of side effects.

Mécanisme D'action

The mechanism of action of (Glutathion-S-yl)dihydromorphinone involves binding to the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Binding of (Glutathion-S-yl)dihydromorphinone to the mu-opioid receptor results in the activation of downstream signaling pathways, which ultimately leads to the inhibition of neurotransmitter release and the reduction of pain perception.

Effets Biochimiques Et Physiologiques

(Glutathion-S-yl)dihydromorphinone has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have a longer duration of action compared to morphine, which could potentially reduce the frequency of dosing and the risk of side effects. In addition, (Glutathion-S-yl)dihydromorphinone has been shown to have a lower potential for abuse and dependence compared to other opioids.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (Glutathion-S-yl)dihydromorphinone in lab experiments is its high potency and selectivity for the mu-opioid receptor, which allows for more precise targeting of this receptor. In addition, (Glutathion-S-yl)dihydromorphinone has been shown to have a longer duration of action compared to morphine, which could potentially reduce the frequency of dosing and the risk of side effects. However, one limitation of using (Glutathion-S-yl)dihydromorphinone in lab experiments is its high cost and limited availability.

Orientations Futures

There are several future directions for the study of (Glutathion-S-yl)dihydromorphinone. One potential direction is the development of more efficient synthesis methods that could reduce the cost and increase the availability of this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of (Glutathion-S-yl)dihydromorphinone in humans, which could provide valuable information for the development of new pain management therapies. Finally, the study of the potential use of (Glutathion-S-yl)dihydromorphinone in combination with other analgesic drugs could provide new insights into the mechanisms of pain perception and the development of more effective pain management therapies.

Conclusion:

In conclusion, (Glutathion-S-yl)dihydromorphinone is a potent opioid receptor agonist that has been synthesized and studied for its potential use in pain management. It has been shown to have high potency and selectivity for the mu-opioid receptor, as well as a longer duration of action compared to morphine. While there are limitations to its use in lab experiments, the study of (Glutathion-S-yl)dihydromorphinone has the potential to provide valuable insights into the mechanisms of pain perception and the development of more effective pain management therapies.

Méthodes De Synthèse

The synthesis of (Glutathion-S-yl)dihydromorphinone involves the reaction of morphine with glutathione, a tripeptide composed of cysteine, glycine, and glutamate. This reaction results in the formation of a disulfide bond between the thiol group of cysteine and the phenolic hydroxyl group of morphine. The resulting compound, (Glutathion-S-yl)dihydromorphinone, has been shown to be stable and highly soluble in aqueous solutions.

Propriétés

Numéro CAS |

119995-15-2 |

|---|---|

Nom du produit |

(Glutathion-S-yl)dihydromorphinone |

Formule moléculaire |

C27H34N4O9S |

Poids moléculaire |

590.6 g/mol |

Nom IUPAC |

(2S)-5-[[(2R)-3-[[(4R,4aR,5R,7aR,12bS)-9-hydroxy-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C27H34N4O9S/c1-31-7-6-27-21-12-2-4-16(32)23(21)40-24(27)17(33)9-18(22(27)15(31)8-12)41-11-14(25(37)29-10-20(35)36)30-19(34)5-3-13(28)26(38)39/h2,4,13-15,18,22,24,32H,3,5-11,28H2,1H3,(H,29,37)(H,30,34)(H,35,36)(H,38,39)/t13-,14-,15+,18+,22+,24-,27+/m0/s1 |

Clé InChI |

VVZYRFDANRQOGU-WGVGMDPXSA-N |

SMILES isomérique |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C[C@H]4SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

SMILES canonique |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Autres numéros CAS |

119995-15-2 |

Séquence |

XXG |

Synonymes |

(glutathion-S-yl)dihydromorphinone dihydromorphinone-glutathione adduct SG-DHMO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)

![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)